6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Catalog No.
S12299762
CAS No.
M.F
C10H9IO
M. Wt
272.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Product Name

6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

IUPAC Name

6-iodo-7-methyl-2,3-dihydroinden-1-one

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

InChI

InChI=1S/C10H9IO/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3

InChI Key

TZWAMQILAPGHGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)CC2)I

6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the indanone class, characterized by its molecular structure that includes an iodine atom and a methyl group. Its molecular formula is C10H9IOC_{10}H_{9}IO, and it has a molecular weight of approximately 284.08 g/mol. The compound features a fused bicyclic structure, which contributes to its unique chemical properties and reactivity. The presence of the iodine atom at the 6-position and the methyl group at the 7-position distinguishes it from other similar compounds in the indanone family.

  • Substitution Reactions: The iodine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
  • Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives, typically achieved with reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

Preliminary studies suggest that 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one may exhibit various biological activities. Research indicates potential antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry. The compound's ability to interact with biological targets, such as enzymes or receptors, could modulate their activity, leading to therapeutic applications. Its unique structure may influence its binding affinity and reactivity with biological systems.

The synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one typically involves:

  • Iodination of 6-Methyl-2,3-dihydroinden-1-one: This is achieved using iodine and an oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite) under controlled conditions to ensure selective iodination.
  • Optimization of Reaction Conditions: Parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
  • Purification Techniques: Methods like recrystallization or chromatography may be employed to isolate the desired product.

These steps illustrate the synthetic routes that can be utilized for producing this compound in both laboratory and industrial settings.

6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one has several applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound can be used in studies of biological pathways and enzyme interactions.
  • Industry: It is utilized in the production of specialty chemicals and materials due to its unique reactivity.

These applications underscore the compound's significance in both research and industrial contexts.

Research on the interactions of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one with biological systems is ongoing. Initial findings suggest that it may participate in various non-covalent interactions with biological macromolecules, influencing their function. Further studies are needed to elucidate its mechanism of action and potential therapeutic targets.

Several compounds share structural similarities with 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one:

Compound NameStructural FeaturesUnique Characteristics
6-Iodo-5-methyl-2,3-dihydro-1H-indeneIodine at position 6; methyl at position 5Different methyl positioning affects reactivity
7-Fluoro-6-methyl-2,3-dihydroinden-1-oneFluorine at position 7; methyl at position 6Fluorine substitution alters electronic properties
6-Bromo-7-methyl-2,3-dihydroinden-1-oneBromine instead of iodineSimilar reactivity but different halogen effects

Uniqueness

The uniqueness of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one lies in the specific positioning of the iodine and methyl groups on the indanone structure. This arrangement imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry. The presence of iodine enhances its electrophilic character, while the methyl group influences steric effects during

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

271.96981 g/mol

Monoisotopic Mass

271.96981 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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